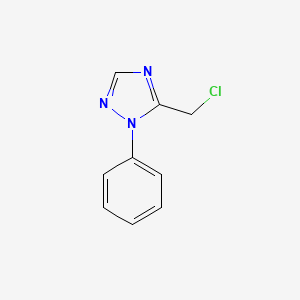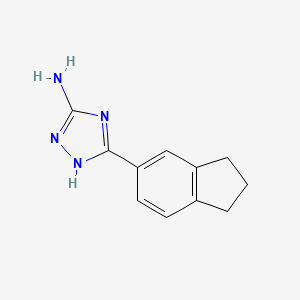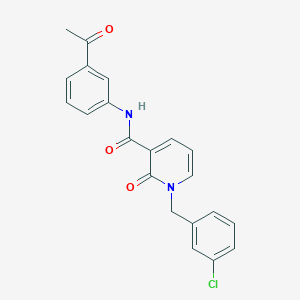
N-(3-乙酰苯基)-1-(3-氯苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3-acetylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting electronic properties and potential interactions due to the presence of various functional groups such as the acetylphenyl group, chlorobenzyl moiety, and the dihydropyridine core.
Synthesis Analysis
The synthesis of related chlorophenylpyridinecarboxamides has been reported through the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of a chloro-methylpyridinecarboxamide derivative was achieved by reacting a chloro-amino-methylpyridine with chloropyridine carboxylic acid under optimized conditions . These methods suggest that the target compound could potentially be synthesized through a similar pathway, involving the reaction of an appropriate pyridinecarbonyl chloride with an amino-substituted chlorobenzene in the presence of a suitable catalyst or reagent.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by hydrogen bonding interactions. For instance, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide forms hydrogen bonds between the NH group and the carbonyl oxygen, resulting in infinite chains along a specific axis in the crystal structure . This indicates that the target compound may also exhibit similar hydrogen bonding patterns, contributing to its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can be influenced by the substituents on the ring. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the energy gap, global chemical reactivity descriptors, and other properties that dictate the reactivity of such compounds . These studies can be applied to the target compound to predict its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of chlorophenylpyridinecarboxamides, such as melting temperatures, have been shown to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. The target compound's physical properties could be analyzed similarly, taking into account its molecular symmetry and lattice energy. Additionally, the presence of chlorine in the compound may influence its interaction environment, as seen in other chlorine-containing compounds .
科学研究应用
抗菌和抗真菌剂:已对包括与 N-(3-乙酰苯基)-1-(3-氯苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺结构相似的化合物在内的 6-氧代-吡啶-3-甲酰胺衍生物进行了评估,以了解其抗菌和抗真菌特性。研究发现,某些衍生物显示出广谱抗菌活性,与氨苄青霉素和庆大霉素等已知抗生素相当。此外,一些化合物对烟曲霉真菌的效力与参考药物两性霉素 B 相当 (El-Sehrawi 等人,2015).
化学合成和结构分析:该化合物已参与了专注于新型合成途径和结构分析的研究。例如,对类似化合物的研究已导致开发出新的合成方法,并提供了对它们的分子结构的见解,这已通过光谱方法和 X 射线晶体学得到证实 (Wiedemann & Grohmann,2009).
化学反应中的催化剂:研究表明,相关化合物用作化学反应中的催化剂。例如,N,N,N',N'-四氯苯-1,3-二磺酰胺和聚(N,N'-二氯-N-乙基-苯-1,3-二磺酰胺)已用作新型 1,4-二氢吡啶衍生物的合成中的催化剂,展示了有效的抗菌和抗氧化功能 (Ghorbani‐Vaghei 等人,2016).
多样性合成:该化合物一直是多样性合成研究的一部分。此类研究工作旨在通过系统修改开发广泛的衍生物,为包括药学化学在内的各种应用提供丰富的化合物来源 (Baškovč 等人,2012).
抗菌活性的支架:该化合物的衍生物已用作合成新型抗菌剂的支架。这些研究的重点是创建可能对抗多种菌株的新型分子结构 (Hafez、El-Gazzar 和 Zaki,2016).
属性
IUPAC Name |
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-6-3-8-18(12-16)23-20(26)19-9-4-10-24(21(19)27)13-15-5-2-7-17(22)11-15/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOWBATQDNIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
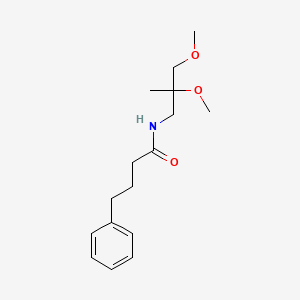
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)
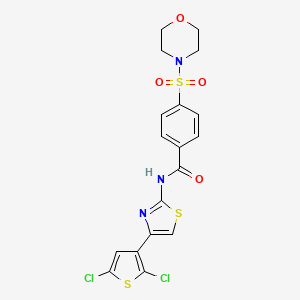
![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)
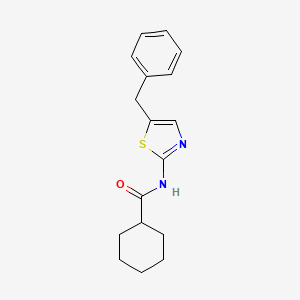
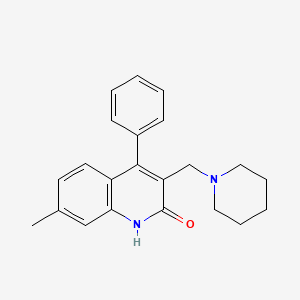
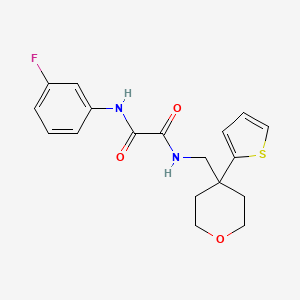

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

